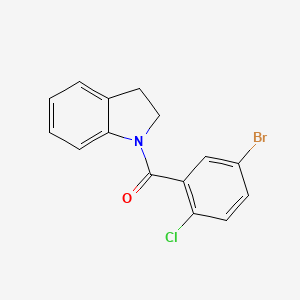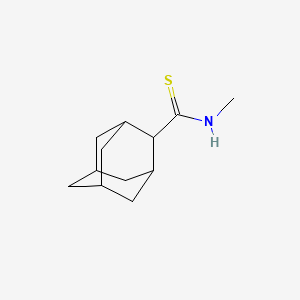![molecular formula C17H28N2O B5719909 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5719909.png)
1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperazine is a chemical compound that has been extensively studied for its potential scientific applications. This compound is also known as 'IMPEP' and belongs to the class of piperazine derivatives. The chemical structure of IMPEP consists of a piperazine ring, an isopropyl group, a methyl group, and a phenoxyethyl group. The synthesis of IMPEP is carried out using a specific method, which will be discussed in the following section.
Mecanismo De Acción
The exact mechanism of action of IMPEP is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and a partial antagonist at the dopamine D4 receptor. This results in a complex pharmacological profile that may be beneficial for the treatment of certain disorders.
Biochemical and physiological effects:
IMPEP has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood, cognition, and behavior. IMPEP has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using IMPEP in lab experiments is its high affinity and selectivity towards certain receptors. This makes it a valuable tool for studying the pharmacology of these receptors and developing new drugs. However, one of the limitations of using IMPEP is its complex pharmacological profile, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on IMPEP. One area of research is the development of new drugs based on the structure of IMPEP. Another area of research is the study of the pharmacology of IMPEP and its effects on various neurotransmitter systems. Additionally, further research is needed to understand the mechanism of action of IMPEP and its potential therapeutic applications.
Métodos De Síntesis
IMPEP can be synthesized using a multistep process. The starting material for the synthesis is 4-isopropyl-3-methylphenol, which is reacted with ethylene oxide to form 2-(4-isopropyl-3-methylphenoxy)ethanol. This intermediate is then reacted with piperazine and paraformaldehyde to produce IMPEP. The final product is purified using column chromatography and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
IMPEP has been studied extensively for its potential applications in various scientific fields. One of the main areas of research is its use as a ligand in the development of new drugs. IMPEP has been shown to exhibit high affinity and selectivity towards certain receptors, such as the serotonin 5-HT1A receptor and the dopamine D4 receptor. This makes it a promising candidate for the development of new drugs for the treatment of various neurological disorders, such as depression and schizophrenia.
Propiedades
IUPAC Name |
1-methyl-4-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-14(2)17-6-5-16(13-15(17)3)20-12-11-19-9-7-18(4)8-10-19/h5-6,13-14H,7-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYDAKJKKVPWGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2CCN(CC2)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7008870 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide](/img/structure/B5719828.png)

![1-fluoro-4-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5719835.png)

![N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B5719867.png)

![2-[(3,4-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5719884.png)


![4-benzyl-1-[(5-methyl-2-furyl)methyl]piperidine](/img/structure/B5719903.png)

![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5719929.png)

![N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5719938.png)